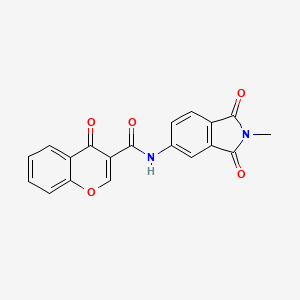

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

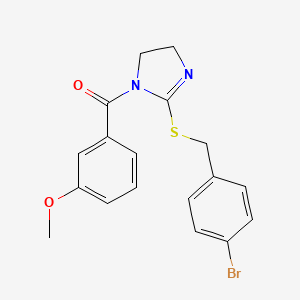

“N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide” is a synthetic compound . It’s likely used for research purposes.

Synthesis Analysis

The compound can be synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction mixture is stirred and refluxed for a duration of 5 hours. After cooling, it is poured into 500 mL of ice water when the compound precipitates and is filtered off .Molecular Structure Analysis

The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis

The compound is synthesized through a reaction involving phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction mixture is stirred and refluxed for a duration of 5 hours .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

This compound serves as a precursor for synthesizing various derivatives with potential biological activities. For instance, novel phthalimide derivatives have been synthesized from phthalic anhydride and related compounds, which are then characterized by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra to confirm their chemical structures .

Anticancer Activity

The derivatives of this compound have been evaluated for their anti-proliferative activity against different cancer cell lines. For example, certain derivatives have shown potent activity against HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines, indicating their potential as anticancer agents .

Drug-Likeness Properties and Computational Studies

In silico studies are conducted to assess the drug-likeness properties of the synthesized compounds. This includes molecular docking studies on human proteins like glutathione S-transferase P1-1 and caspase-3 to understand the mechanism of action of the most active compounds .

Design of Fluorescent Analogues

Fluorescent analogues based on this compound have been synthesized and tested for their anti-proliferative activity. These analogues can be used as probes in biological systems to study the interaction and localization of the compound within cells .

Development of Nitrogen Heterocycle Derivatives

Derivatives containing nitrogen heterocycle moieties have been designed and synthesized. These derivatives are important for the development of new drugs with improved pharmacological profiles .

Urea and Thiourea Moieties

The compound has been used to create derivatives containing urea and thiourea moieties. These moieties are significant in medicinal chemistry for their role in increasing the potency and selectivity of pharmacological agents .

Propriétés

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5/c1-21-18(24)11-7-6-10(8-13(11)19(21)25)20-17(23)14-9-26-15-5-3-2-4-12(15)16(14)22/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTPMKJNCSAGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2853309.png)

![(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2853312.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2853324.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853326.png)

![N-cyclohexyl-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2853331.png)